molecular formula C11H12BrFO B1411944 4-Bromo-2-(cyclobutylmethoxy)-1-fluorobenzene CAS No. 1598148-91-4

4-Bromo-2-(cyclobutylmethoxy)-1-fluorobenzene

Cat. No. B1411944
CAS RN: 1598148-91-4
M. Wt: 259.11 g/mol
InChI Key: OBPGTAJEJFFTRB-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclobutylmethoxy)-1-fluorobenzene, also known as 4-Bromo-2-cyclobutylmethoxy-1-fluorobenzene, is a fluorinated aromatic compound that has a wide range of applications in the field of organic chemistry. It has been used as a reagent for the synthesis of various compounds, as a starting material for organic synthesis, and as a catalyst for organic reactions. It has also been used in the production of pharmaceuticals, pesticides, and other specialty chemicals.

Scientific Research Applications

Synthesis of Biaryl Intermediates

4-Bromo-2-(cyclobutylmethoxy)-1-fluorobenzene: can be utilized in the synthesis of biaryl intermediates. These intermediates are crucial in the production of various biologically active molecules. The bromine atom offers a reactive site for palladium-catalyzed cross-coupling reactions, which are a cornerstone in the creation of complex organic structures .

Pharmaceutical Research

The presence of both bromine and fluorine atoms makes this compound a valuable precursor in pharmaceutical research. It can be used to synthesize building blocks for drug development, particularly in the creation of novel small-molecule therapeutics .

properties

IUPAC Name

4-bromo-2-(cyclobutylmethoxy)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO/c12-9-4-5-10(13)11(6-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPGTAJEJFFTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(cyclobutylmethoxy)-1-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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